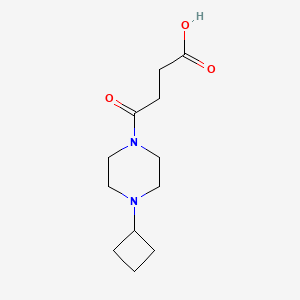

4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-cyclobutylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-11(4-5-12(16)17)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKERPWVOSRHRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid is the histamine receptors, specifically the H3 and H4 receptors. Histamine is a biogenic amine that plays a significant role in the human organism as a mediator and neurotransmitter. It is involved in numerous physiological and pathophysiological processes including immunological response, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, endocrine homeostasis, and modulation of tumor growth.

Mode of Action

Antagonists at the H3 and H4 receptors would block the action of histamine, preventing it from exerting its effects.

Biochemical Pathways

The biochemical pathways affected by this compound would be those involving histamine. By blocking the H3 and H4 receptors, this compound could potentially affect a wide range of processes, from inflammation and allergic responses to gastric acid secretion and neurotransmitter release.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific physiological or pathophysiological process being targeted. For example, if used as an antihistamine, it could potentially reduce inflammation and allergic responses.

Biochemical Analysis

Biochemical Properties

4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial targets for cancer therapy. The nature of these interactions involves binding to the active sites of the receptors, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of beta-glucuronidase in Escherichia coli, which plays a role in drug-induced epithelial cell toxicity in the gastrointestinal tract. This modulation can lead to changes in gene expression and metabolic processes within the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the activity of beta-glucuronidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a reduction in the toxic effects of certain drugs, such as irinotecan, on the gastrointestinal tract.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies. These effects include prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as reducing drug-induced toxicity. At higher doses, it can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to drug metabolism and detoxification. The compound’s interactions with enzymes such as beta-glucuronidase play a crucial role in its metabolic processing.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its molecular structure and affinity for specific transporters.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes. This localization is crucial for its activity and function within the cell.

Biological Activity

4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid, with the CAS number 2030457-15-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 252.31 g/mol. The structure features a cyclobutyl group attached to a piperazine ring and a keto acid moiety, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and anxiety disorders.

- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent.

Cytotoxicity Assays

Research has demonstrated that this compound shows significant cytotoxic activity against several cancer cell lines. A study evaluated its effects on liver (HEPG2), breast (MCF7), and colon (HCT116) cancer cells. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 15 |

| MCF7 | 20 |

| HCT116 | 25 |

Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through:

- Activation of Caspases : Increased levels of activated caspases were observed, indicating the activation of the apoptotic pathway.

- Cell Cycle Arrest : Flow cytometry analyses showed that treatment with the compound resulted in G1 phase arrest, preventing further cell division.

Case Study 1: Breast Cancer Model

In a xenograft model of breast cancer, administration of this compound significantly reduced tumor size compared to control groups. The study reported:

- Tumor Volume Reduction : An average reduction of 45% in tumor volume after four weeks of treatment.

Case Study 2: Neurotransmitter Interaction

A separate study explored the interaction of this compound with serotonin receptors. It was found to act as a partial agonist at the 5-HT2A receptor, which may contribute to its anxiolytic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the cyclobutyl group on the piperazine ring. Comparable compounds feature substituents such as sulfonyl, halogenated aryl, or protective groups (e.g., Boc), which modulate reactivity, solubility, and target interactions. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The cyclobutyl group in the target compound likely increases lipophilicity compared to sulfonyl-substituted analogs (e.g., ), which are more polar due to sulfonyl groups .

- Acidity: The 4-oxobutanoic acid moiety (pKa ~3–4) ensures moderate acidity, comparable to analogs like 4-(2-naphthyl)-4-oxobutanoic acid (). Sulfonyl groups () further lower pKa via electron-withdrawing effects .

- Solubility : Cyclobutyl’s aliphatic nature may reduce aqueous solubility relative to aryl-sulfonyl derivatives, which benefit from polar sulfonyl groups .

Preparation Methods

Preparation of 4-Oxobutanoic Acid Core

The 4-oxobutanoic acid skeleton can be prepared by Friedel-Crafts acylation reactions or by functional group transformations on succinic acid derivatives:

Friedel-Crafts Acylation : Analogous compounds such as 4-(4-methylphenyl)-4-oxobutanoic acid have been synthesized by Friedel-Crafts reactions between aromatic compounds and succinic anhydride catalyzed by Lewis acids like aluminum chloride. This method introduces the 4-oxo substituent adjacent to the aromatic or heterocyclic moiety.

Succinic Anhydride Reaction : Succinic anhydride is often used as the acyl donor, reacting with nucleophiles or aromatic rings to form 4-oxobutanoic acid derivatives.

Introduction of the 4-Cyclobutylpiperazin-1-yl Group

The key functionalization step involves coupling the piperazine ring substituted with a cyclobutyl group to the 4-oxobutanoic acid framework:

Amidation with Piperazine Derivatives : Piperazine derivatives are commonly introduced via amidation reactions. For example, amidation of carboxylic acid derivatives with 1-Boc-piperazine followed by deprotection and further acylation has been reported in related piperazine-containing compounds. This approach allows selective functionalization of the piperazine nitrogen.

Use of Protected Piperazines : Boc (tert-butoxycarbonyl) protection of piperazine nitrogen atoms is a standard practice to control regioselectivity during acylation steps. After coupling, the Boc group is removed under acidic conditions to liberate the free amine for further reactions.

Cyclobutyl Substitution on Piperazine : The cyclobutyl group can be introduced onto the piperazine nitrogen prior to coupling with the 4-oxobutanoic acid moiety. This can be achieved by alkylation of piperazine with cyclobutyl halides or similar electrophiles.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Process Optimization and Reaction Parameters

Based on related patent literature and research articles on similar compounds:

Purification and Characterization

- After reaction completion, the mixture is typically quenched with aqueous alkali to neutralize acid and remove catalyst residues.

- The product is isolated by acidification to precipitate the free acid.

- Purification may involve recrystallization from suitable solvents.

- Characterization includes melting point determination, NMR spectroscopy, IR spectroscopy (noting characteristic carbonyl and amine peaks), and mass spectrometry.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation with Succinic Anhydride | Formation of 4-oxo acid core using Lewis acid catalyst | High yield, well-established | Requires handling of corrosive AlCl3 and high temperature |

| Amidation with Protected 4-Cyclobutylpiperazine | Coupling via amide bond formation using coupling agents | Selective, versatile, mild conditions | Requires protection/deprotection steps |

| Alkylation of Piperazine | Introduction of cyclobutyl group on piperazine prior to coupling | Enables substitution control | Potential side reactions, requires purification |

Research Findings and Considerations

- The use of chlorobenzene as a solvent in Friedel-Crafts acylation minimizes by-product formation, as demonstrated in related syntheses of 4-(4-biphenylyl)-4-oxo-butanoic acid.

- Protection of piperazine nitrogen atoms is critical for regioselective acylation and to prevent polymerization or multiple substitutions.

- Reaction conditions must be optimized to balance yield and purity, particularly avoiding decomposition of sensitive functional groups.

- The synthetic route is adaptable to various substituted piperazines, allowing structural diversity for medicinal chemistry applications.

Q & A

Q. What strategies elucidate the compound's mechanism of action when initial pathway analyses are inconclusive?

- Methodology :

- Phosphoproteomics : SILAC-based profiling to map signaling perturbations.

- CRISPR screens : Genome-wide knockout to identify synthetic lethal partners.

- Thermal shift assays : Detect target stabilization via differential scanning fluorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.